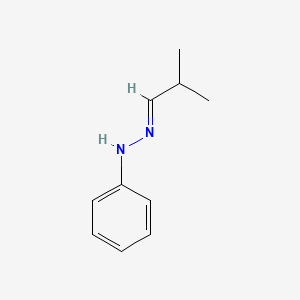
Propanal, 2-methyl-, phenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylpropylidene)-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropylidene)-2-phenylhydrazine typically involves the condensation reaction between 2-methylpropanal and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-methylpropanal+phenylhydrazine→1-(2-methylpropylidene)-2-phenylhydrazine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
化学反应分析
Types of Reactions
1-(2-methylpropylidene)-2-phenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(2-methylpropylidene)-2-phenylhydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-methylpropylidene)-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
相似化合物的比较
Similar Compounds
- 1-(2-methylpropylidene)-2-phenylhydrazine
- N1,N3-Bis(2-methylpropylidene)-1,3-cyclohexanedimethanamine
- (1E)-(2-Methylpropylidene)hydrazine
Uniqueness
1-(2-methylpropylidene)-2-phenylhydrazine is unique due to its specific structural features and reactivity. Its phenyl group and hydrazone linkage confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
N-[(E)-2-methylpropylideneamino]aniline |
InChI |
InChI=1S/C10H14N2/c1-9(2)8-11-12-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b11-8+ |
InChI 键 |
JRPJYFGSRTYOBF-DHZHZOJOSA-N |
手性 SMILES |
CC(C)/C=N/NC1=CC=CC=C1 |
规范 SMILES |
CC(C)C=NNC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)


![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B12848239.png)
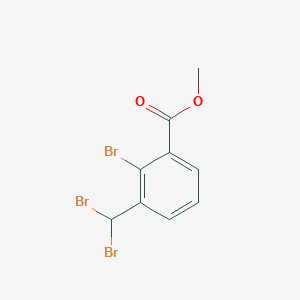
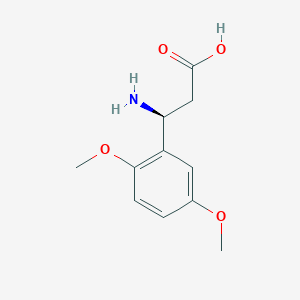
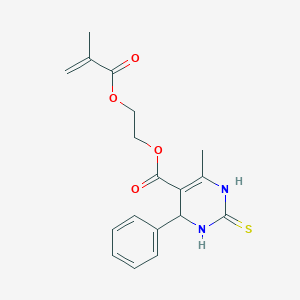
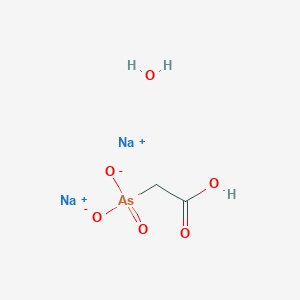

![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)
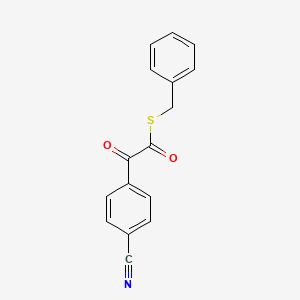
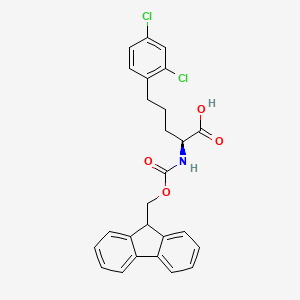
![4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848298.png)
